molecular formula C9H13NO2 B1210744 alpha-Methyldopamine CAS No. 555-64-6

alpha-Methyldopamine

Cat. No.: B1210744
CAS No.: 555-64-6
M. Wt: 167.2 g/mol
InChI Key: KSRGADMGIRTXAF-UHFFFAOYSA-N
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Description

a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.

Scientific Research Applications

  • Neurochemical Alterations : Alpha-Methyldopamine (alpha-MeDA), a metabolite of certain neurotoxicants, has been found to produce behavioral changes and short-term alterations in the dopaminergic, serotonergic, and noradrenergic systems in male Sprague-Dawley rats. This highlights its role in acute and potentially long-term neurochemical changes observed after administration of related compounds (Miller, Lau, & Monks, 1996).

  • Metabolism and Stereochemistry : The metabolism of alpha-methyldopa (α-MD) in rat brains, particularly its conversion to this compound, has been extensively studied. The metabolic fate of α-MD and its stereoselective transport into the brain underscore its significance in pharmacological applications (Ames, Melmon, & Castagnoli, 1977).

  • Receptor Binding Effects : this compound's influence on alpha-noradrenergic receptor binding sites in mouse brains has been observed, indicating its potential role in the modulation of neuroreceptor activity (Oide, 1984).

  • Comparative Biological Effects : A study on N-alkylated this compound derivatives assessed their biological effects compared to semirigid dopamine congeners, revealing insights into their dopaminergic agonist activity and potential use in neurological research (Cannon et al., 1979).

  • Dopamine Synthesis and Release : Research on the effect of this compound on dopamine synthesis and release in rat striatum has provided valuable information on its impact on neurotransmitter systems, crucial for understanding its pharmacological actions (Uretsky, Chase, & Lorenzo, 1975).

  • Catecholamine Concentrations and Receptors : Studies exploring the effects of methyldopa metabolites, including this compound, on amine transmitters and adrenergic receptors in rat brains have elucidated its potential therapeutic roles and underlying mechanisms in conditions like hypertension (Louis et al., 1984).

  • Antihypertensive Metabolites : The role of this compound as a metabolite of alpha-methyldopa and its relation to antihypertensive properties have been a subject of interest, contributing to the understanding of its clinical applications (Robertson et al., 1984).

Properties

CAS No.

555-64-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3

InChI Key

KSRGADMGIRTXAF-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N

3583-05-9

Synonyms

3,4-dihydroxyamphetamine
alpha-methyldopamine
alpha-methyldopamine monohydrobromide
alpha-methyldopamine monohydrobromide, (+-)-isomer
alpha-methyldopamine monohydrochloride
alpha-methyldopamine monohydrochloride, (+-)-isomer
alpha-methyldopamine monohydrochloride, (R)-isomer
alpha-methyldopamine monohydrochloride, (S)-isomer
alpha-methyldopamine, (+-)-isomer
alpha-methyldopamine, (R)-isomer
alpha-methyldopamine, (S)-isomer
alpha-methyldopamine, conjugate monoacid
catecholamphetamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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